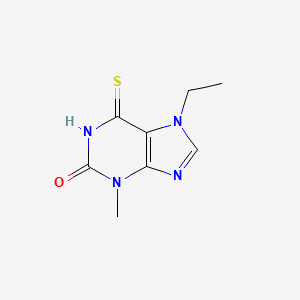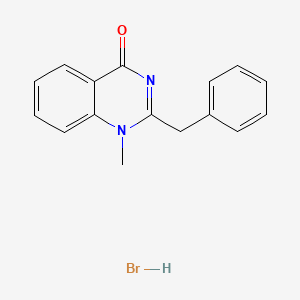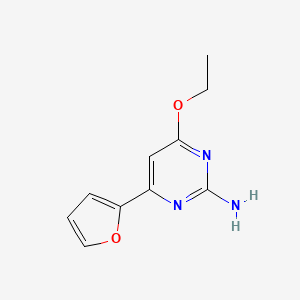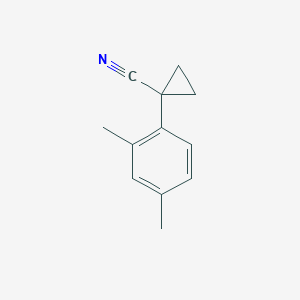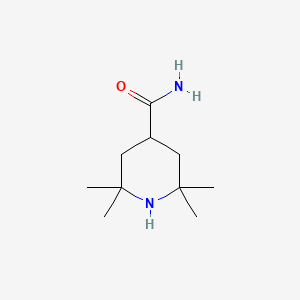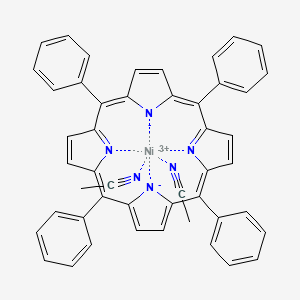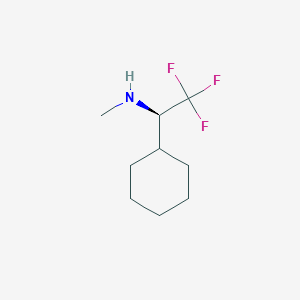
(R)-N-Methyl-1-cyclohexyl-2,2,2-trifluoroethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-Methyl-1-cyclohexyl-2,2,2-trifluoroethylamine is a chiral amine compound characterized by the presence of a cyclohexyl group, a trifluoromethyl group, and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Methyl-1-cyclohexyl-2,2,2-trifluoroethylamine typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexylamine and trifluoroacetaldehyde.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products.
Catalysts: A chiral catalyst is often used to ensure the formation of the desired enantiomer.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure ®-enantiomer.
Industrial Production Methods
In industrial settings, the production of ®-N-Methyl-1-cyclohexyl-2,2,2-trifluoroethylamine may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Automated Purification Systems: Employing automated systems for purification to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
®-N-Methyl-1-cyclohexyl-2,2,2-trifluoroethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reactions: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include various amine derivatives, oxides, and substituted compounds, depending on the reaction conditions and reagents used.
Scientific Research Applications
®-N-Methyl-1-cyclohexyl-2,2,2-trifluoroethylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-N-Methyl-1-cyclohexyl-2,2,2-trifluoroethylamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: It can modulate biochemical pathways related to neurotransmission, metabolism, or signal transduction.
Comparison with Similar Compounds
Similar Compounds
(S)-N-Methyl-1-cyclohexyl-2,2,2-trifluoroethylamine: The enantiomer of the compound with different stereochemistry.
N-Methyl-1-cyclohexyl-2,2,2-trifluoroethylamine: The racemic mixture containing both enantiomers.
N-Methyl-1-cyclohexyl-2,2,2-trifluoroethanol: A related compound with a hydroxyl group instead of an amine group.
Uniqueness
®-N-Methyl-1-cyclohexyl-2,2,2-trifluoroethylamine is unique due to its specific chiral configuration, which can result in distinct biological and chemical properties compared to its enantiomer and other related compounds.
This detailed article provides a comprehensive overview of ®-N-Methyl-1-cyclohexyl-2,2,2-trifluoroethylamine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C9H16F3N |
|---|---|
Molecular Weight |
195.23 g/mol |
IUPAC Name |
(1R)-1-cyclohexyl-2,2,2-trifluoro-N-methylethanamine |
InChI |
InChI=1S/C9H16F3N/c1-13-8(9(10,11)12)7-5-3-2-4-6-7/h7-8,13H,2-6H2,1H3/t8-/m1/s1 |
InChI Key |
QAKGMUMWTVXEOI-MRVPVSSYSA-N |
Isomeric SMILES |
CN[C@H](C1CCCCC1)C(F)(F)F |
Canonical SMILES |
CNC(C1CCCCC1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Amino-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-ol](/img/structure/B13101180.png)
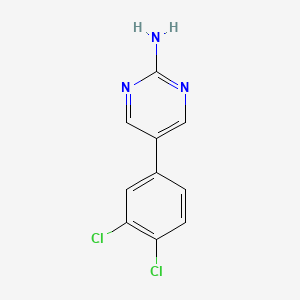
![4-(2-phenylphenyl)-N,N-bis[4-(2-phenylphenyl)phenyl]aniline](/img/structure/B13101207.png)

